molecular formula C6H8BrNO2 B8495873 N-(2-bromoacetyl)cyclopropanecarboxamide

N-(2-bromoacetyl)cyclopropanecarboxamide

Cat. No.: B8495873
M. Wt: 206.04 g/mol
InChI Key: OHBVANZDLRWERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromoacetyl)cyclopropanecarboxamide is a bifunctional reagent that combines a reactive bromoacetyl group with a cyclopropane carboxamide moiety. The bromoacetyl group acts as a potent electrophile, selectively alkylating nucleophilic residues such as thiols (cysteine) and amines (lysine, N-terminus) in proteins and other biomolecules, facilitating covalent crosslinking, probe attachment, or irreversible inhibition. The incorporation of the cyclopropane ring introduces significant structural constraint and potential strain, which can be exploited to modulate the compound's reactivity, enhance its metabolic stability, or serve as a key structural feature in medicinal chemistry for the synthesis of novel active compounds. This makes it a valuable tool for researchers developing new bioconjugation strategies, exploring protein-protein interactions, synthesizing cyclopropane-containing molecular probes, or building complex chemical libraries for drug discovery. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8BrNO2

Molecular Weight

206.04 g/mol

IUPAC Name

N-(2-bromoacetyl)cyclopropanecarboxamide

InChI

InChI=1S/C6H8BrNO2/c7-3-5(9)8-6(10)4-1-2-4/h4H,1-3H2,(H,8,9,10)

InChI Key

OHBVANZDLRWERZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC(=O)CBr

Origin of Product

United States

Reactivity and Chemical Transformations of N 2 Bromoacetyl Cyclopropanecarboxamide

Nucleophilic Substitution Reactions at the α-Bromo Carbon

The carbon atom alpha to the carbonyl group and bonded to the bromine atom is highly electrophilic and susceptible to attack by various nucleophiles. This reactivity is a hallmark of α-haloamides and serves as a key avenue for the functionalization of N-(2-bromoacetyl)cyclopropanecarboxamide. nih.gov

A wide array of nucleophiles can displace the bromide ion in an SN2 fashion. These reactions are typically carried out in the presence of a base to neutralize the HBr byproduct.

Nitrogen Nucleophiles: Primary and secondary amines readily react with α-bromoamides to furnish α-amino amides. nih.gov For instance, the reaction of this compound with a generic secondary amine (R2NH) would be expected to yield N-(2-(dialkylamino)acetyl)cyclopropanecarboxamide. The choice of base is crucial, with inorganic bases or non-nucleophilic organic bases being commonly employed. nih.gov

Oxygen Nucleophiles: Alcohols and phenols, typically as their corresponding alkoxides or phenoxides, can act as nucleophiles to form α-alkoxy and α-aryloxy amides, respectively. Silver oxide has been noted as a promoter for the site-selective substitution of the bromine with O-nucleophiles in some α-bromoamides. nih.gov

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and are expected to react efficiently with this compound to produce α-thio amides. nih.govacs.org

Carbon Nucleophiles: Enolates and other carbanionic species can also participate in nucleophilic substitution, leading to the formation of a new carbon-carbon bond.

A summary of potential intermolecular nucleophilic substitution reactions is presented in the table below.

Nucleophile (Nu-H)Product
R2NH (e.g., Diethylamine)N-(2-(diethylamino)acetyl)cyclopropanecarboxamide
ROH (e.g., Methanol)N-(2-methoxyacetyl)cyclopropanecarboxamide
RSH (e.g., Thiophenol)N-(2-(phenylthio)acetyl)cyclopropanecarboxamide
CH(CO2Et)2-N-(2-(dicarbethoxymethyl)acetyl)cyclopropanecarboxamide

The presence of the amide nitrogen in this compound allows for the possibility of intramolecular cyclization reactions. Deprotonation of the amide nitrogen would generate a nucleophilic center that could potentially attack the electrophilic α-bromo carbon. However, direct N-acylation is generally unfavorable. More plausible intramolecular reactions could occur if the cyclopropanecarboxamide (B1202528) moiety is first modified. For instance, if the amide were to be transformed into a more nucleophilic species, subsequent intramolecular substitution could lead to the formation of heterocyclic structures. The formation of N-heterocycles through intramolecular reactions of amides is a well-established synthetic strategy. rsc.org

Reactions Involving the Amide Nitrogen and Carbonyl Group

The amide functional group itself can undergo a variety of chemical transformations, although it is generally less reactive than other carbonyl derivatives like esters or acid chlorides.

While the amide nitrogen is not strongly nucleophilic, it can be alkylated under certain conditions. semanticscholar.org Strong bases are typically required to deprotonate the amide, forming an amidate anion which can then react with an alkylating agent. For this compound, this would lead to N-alkylated products. N-acylation is also possible, leading to the formation of imides.

The carbonyl group of the amide is susceptible to nucleophilic attack, although it is less electrophilic than the carbonyl of a ketone or aldehyde.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide carbonyl to a methylene (B1212753) group, yielding an amine. scribd.com In the case of this compound, this would lead to N-(2-bromoethyl)cyclopropylmethanamine, assuming the α-bromo group is not affected, though concomitant reduction is possible.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield cyclopropanecarboxylic acid and 2-bromoacetamide. scribd.com This reaction is often slow and may require harsh conditions.

Addition of Organometallic Reagents: Organolithium and Grignard reagents can add to the amide carbonyl, but the reaction often stops at the formation of a stable tetrahedral intermediate, which upon workup can collapse to a ketone. nih.gov

Reactivity of the Cyclopropane (B1198618) Ring under Various Conditions

The cyclopropane ring is a strained three-membered ring that exhibits unique reactivity, often behaving similarly to a double bond. researchgate.net The reactivity of the cyclopropane ring in this compound will be influenced by the electron-withdrawing nature of the adjacent amide group.

Ring-Opening Reactions: The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can undergo protonation, leading to a carbocationic intermediate that can be trapped by a nucleophile. For N-cyclopropyl amides, acid-catalyzed ring-opening has been shown to proceed via an aziridine (B145994) intermediate. researchgate.net This could lead to the formation of acyclic products.

Reductive Ring Opening: Catalytic hydrogenation or treatment with dissolving metals can lead to the cleavage of a C-C bond in the cyclopropane ring to form a propane (B168953) derivative.

Electrophilic Addition: The cyclopropane ring can react with electrophiles, leading to ring-opened products. For example, reaction with halogens or hydrohalic acids can result in 1,3-addition products.

The presence of the electron-withdrawing amide group can polarize the cyclopropane ring, making it a "donor-acceptor" cyclopropane. Such systems are known to undergo ring-opening reactions with nucleophiles, often catalyzed by Lewis acids. scispace.com

A summary of potential reactions involving the different functional groups of this compound is provided below.

Functional GroupReagent/ConditionPotential Product Type
α-Bromo CarbonNucleophiles (amines, alkoxides, thiolates)Nucleophilic substitution products
Amide NitrogenStrong base, Alkyl halideN-Alkylated product
Amide CarbonylLiAlH4Amine
Amide CarbonylH3O+ or OH-, heatCarboxylic acid and amine
Cyclopropane RingStrong acid, NucleophileRing-opened product
Cyclopropane RingH2, Pd/CPropyl derivative

Cyclopropane Ring-Opening Reactions

The high ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions under various conditions. These transformations can proceed through different mechanisms, leading to a variety of linear products.

In the presence of strong acids, the cyclopropane ring of this compound is expected to undergo ring-opening. The reaction is initiated by the protonation of the cyclopropane ring, which can occur at a C-C bond, leading to a carbocationic intermediate. This intermediate is then attacked by a nucleophile present in the reaction medium. The regioselectivity of the ring opening is influenced by the electronic nature of the substituents on the cyclopropane ring. For donor-acceptor cyclopropanes, the ring opening typically occurs at the C1-C2 bond, facilitated by the stabilization of the resulting carbocation by the donor group and the electron-withdrawing nature of the acceptor group. researchgate.netresearchgate.net In the case of this compound, the carboxamide group can influence the reaction pathway.

Condition Reagent Expected Product Notes
Strong Acid (e.g., HBr, HI)Halide Nucleophileγ-Halo-α,β-unsaturated amideThe reaction would proceed via protonation and subsequent nucleophilic attack.
Strong Acid in Protic Solvent (e.g., H₂SO₄ in H₂O/ROH)Water/Alcohol Nucleophileγ-Hydroxy/Alkoxy amideThe solvent acts as the nucleophile, trapping the carbocation intermediate.

This table represents expected outcomes based on general principles of acid-mediated cyclopropane ring-opening reactions.

While specific studies on this compound are limited, related acetylcyclopropanecarboxamides can undergo halonium-initiated tandem reactions. The reaction of a cyclopropane derivative with a halogen source, such as bromine, can lead to the opening of the cyclopropane ring. nih.gov This process is initiated by the electrophilic attack of a halonium ion on the cyclopropane ring, which results in the formation of a β-halo carbocation. This intermediate can then undergo further reactions, including tandem cyclization and ring-opening, to yield various functionalized products. The presence of the amide functionality could potentially participate in intramolecular cyclization events.

Initiator Proposed Intermediate Potential Product Type
Br₂Bromonium ionDihydrofuran or other heterocyclic systems
I₂/Lewis AcidIodonium ionFunctionalized lactams

This table illustrates potential reaction pathways for related compounds, suggesting possible transformations for this compound.

Cyclopropane Ring Functionalization Reactions

Beyond ring-opening, the cyclopropane ring can also undergo functionalization that preserves the three-membered ring. These reactions often involve the activation of a C-H bond on the cyclopropane ring or reactions that proceed via radical intermediates. Visible light-mediated organocatalysis has emerged as a method for the 1,3-aminoacylation of cyclopropanes, demonstrating a pathway to functionalize the ring without opening it. nih.gov

Transition Metal-Catalyzed Transformations

Transition metals can catalyze a variety of transformations involving both the bromine moiety and the cyclopropane ring of this compound. mdpi.comnih.gov

The α-bromo acetyl group is a key site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are commonly employed for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This would lead to the formation of α-aryl or α-vinyl cyclopropanecarboxamide derivatives. nih.govmdpi.com

Heck Coupling: The palladium-catalyzed reaction with an alkene could introduce an alkenyl group at the α-position.

Sonogashira Coupling: Coupling with a terminal alkyne, typically catalyzed by palladium and copper, would yield an α-alkynyl derivative.

Coupling Partner Catalyst System Product Type
Arylboronic acidPd(PPh₃)₄ / Baseα-Aryl-N-(cyclopropylcarbonyl)acetamide
AlkenePd(OAc)₂ / Ligand / Baseα-Alkenyl-N-(cyclopropylcarbonyl)acetamide
Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Baseα-Alkynyl-N-(cyclopropylcarbonyl)acetamide

This interactive table outlines common cross-coupling reactions applicable to the α-bromo acetyl moiety.

Mechanistic Investigations of Reactions Involving N 2 Bromoacetyl Cyclopropanecarboxamide

Elucidation of Reaction Mechanisms for Substitution and Cyclization Processes

Detailed studies elucidating the specific mechanisms of substitution and cyclization reactions involving N-(2-bromoacetyl)cyclopropanecarboxamide have not been reported in the available scientific literature. While the molecule possesses reactive sites amenable to both nucleophilic substitution at the alpha-bromo acetyl group and potential cyclization involving the cyclopropane (B1198618) ring and the amide functionality, the pathways and intermediates of these potential reactions have not been experimentally or computationally investigated.

Understanding Selectivity in Chemical Transformations (Regioselectivity, Stereoselectivity)

There is no available research data on the regioselectivity or stereoselectivity of chemical transformations involving this compound. Factors that would govern selectivity, such as the influence of catalysts, solvents, or the nature of reacting partners, have not been documented for this specific compound.

Influence of Substituents on Reaction Pathways and Outcomes

The effect of substituents on the reaction pathways and outcomes of this compound has not been a subject of published research. Therefore, no data tables or detailed findings can be presented on how modifications to the cyclopropyl (B3062369) or acetyl moieties would alter the reactivity or mechanistic course of its reactions.

Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are standard tools for monitoring chemical reactions and identifying intermediates, their specific application to reactions of this compound has not been described in the literature. Consequently, there are no specific data or examples to include in this section.

Advanced Synthetic Applications of N 2 Bromoacetyl Cyclopropanecarboxamide As a Building Block

Utilization in the Construction of Diverse Heterocyclic Systems

The electrophilic nature of the α-bromo ketone functionality in N-(2-bromoacetyl)cyclopropanecarboxamide makes it an excellent synthon for the construction of various heterocyclic rings through reactions with a range of nucleophiles.

The imidazo[1,2-b]pyridazine (B131497) scaffold is a significant pharmacophore found in a number of biologically active compounds. The classical synthesis of this bicyclic system often involves the condensation of an α-haloketone with a 3-aminopyridazine (B1208633) derivative. In this context, this compound can serve as a key precursor to introduce a cyclopropanecarboxamido moiety at the 2-position of the imidazo[1,2-b]pyridazine ring.

The general synthetic route involves the reaction of this compound with a substituted 3-aminopyridazine in the presence of a mild base, such as sodium bicarbonate. The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the aminopyridazine on the α-carbon of the bromoacetyl group, followed by an intramolecular cyclization and dehydration to afford the final aromatic imidazo[1,2-b]pyridazine product.

Table 1: Proposed Synthesis of 2-(cyclopropanecarboxamido)imidazo[1,2-b]pyridazine Derivatives

Entry3-Aminopyridazine DerivativeProduct
13-Amino-6-chloropyridazineN-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide
23-Amino-6-methoxypyridazineN-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide
33-Amino-6-methylpyridazineN-(6-methylimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide

This synthetic strategy allows for the facile introduction of the cyclopropylamide functionality, which can be crucial for modulating the physicochemical properties and biological activity of the resulting compounds.

While direct literature examples of the use of this compound in the synthesis of furanones and lactams are not prevalent, its chemical structure suggests potential pathways for the formation of these heterocycles. For instance, in a Hantzsch-type synthesis, the reaction of this compound with a β-ketoester in the presence of a base could potentially lead to a substituted furanone.

Similarly, the synthesis of lactams, particularly γ-lactams, could be envisioned through a multi-step sequence. For example, a reaction with a suitable enamine or enolate could be followed by intramolecular cyclization. The cyclopropane (B1198618) ring itself can also participate in ring-opening reactions under certain conditions, providing a pathway to more complex lactam structures.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step, thereby increasing efficiency and reducing waste. The multiple reactive sites in this compound make it an intriguing candidate for such reactions.

A hypothetical multicomponent reaction could involve the in-situ formation of an intermediate from the reaction of this compound with a nucleophile, which then participates in a subsequent cycloaddition or condensation with other reactants. For example, a three-component reaction between this compound, an amine, and a β-dicarbonyl compound could potentially lead to highly functionalized dihydropyridine (B1217469) or other heterocyclic systems.

Table 2: Potential Multicomponent Reactions Involving this compound

Reaction TypeReactantsPotential Product Class
Hantzsch-typeThis compound, β-ketoester, ammonia (B1221849)Dihydropyridine derivatives
Asinger-typeThis compound, sulfur, aldehyde, ammoniaThiazoline derivatives

The development of such reactions would represent a significant advancement in the application of this versatile building block.

Precursor for the Synthesis of Complex Organic Architectures

The cyclopropane ring in this compound is not merely a spectator group; its inherent ring strain can be harnessed for the synthesis of more complex molecular scaffolds. Under thermal, photochemical, or transition-metal-catalyzed conditions, the cyclopropane ring can undergo ring-opening reactions to generate reactive intermediates.

For instance, a rhodium-catalyzed reaction could lead to the formation of a metallocarbene, which could then undergo a variety of transformations, such as cyclopropanation of an alkene or insertion into a C-H bond, to build intricate molecular frameworks. Furthermore, the amide functionality can act as a directing group in C-H activation reactions, allowing for the functionalization of otherwise unreactive positions.

The combination of the reactive α-bromo ketone and the activatable cyclopropane ring makes this compound a promising precursor for the synthesis of natural product analogues and other complex organic molecules.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Transformations

The bromoacetyl moiety and the cyclopropane (B1198618) ring are both amenable to a variety of catalytic transformations. A significant future direction lies in the development of novel catalytic systems that can selectively activate and functionalize this molecule.

Researchers are likely to explore transition-metal catalysis for cross-coupling reactions at the bromine-bearing carbon. nih.gov Systems based on palladium, copper, and nickel, which are known to catalyze C-C, C-N, and C-O bond formations with α-haloamides, could be adapted. nih.gov Furthermore, the application of photoredox catalysis offers a mild and efficient alternative for generating α-acyl radicals from the bromoacetyl group, which can then participate in a range of carbon-carbon bond-forming reactions. nih.govmdpi.com

Simultaneously, the development of catalysts for the selective ring-opening or functionalization of the cyclopropane ring is a promising avenue. Lewis acids or transition metals can facilitate ring-opening reactions, leading to the formation of linear chains with preserved or altered functional groups. nih.gov The interplay between a catalyst that activates the bromoacetyl group and another that interacts with the cyclopropane ring could lead to complex and programmable reaction cascades.

Catalytic SystemPotential Transformation of N-(2-bromoacetyl)cyclopropanecarboxamideResearch Focus
Palladium/Copper CatalysisCross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the α-carbon.Development of ligands to enhance reactivity and selectivity.
Nickel CatalysisReductive couplings and C(sp³)–C(sp²) bond formation.Exploring cost-effective and earth-abundant metal catalysts.
Photoredox CatalysisGeneration of α-acyl radicals for additions to alkenes and alkynes.Design of novel photosensitizers for efficient energy transfer.
Lewis Acid CatalysisControlled ring-opening of the cyclopropane moiety.Tuning catalyst acidity and steric bulk to control regioselectivity.
Dual CatalysisTandem or sequential reactions involving both the bromoacetyl group and the cyclopropane ring.Screening catalyst combinations for synergistic reactivity.

Green Chemistry Approaches to Synthesis and Reactions

In line with the growing emphasis on sustainable chemical processes, future research will undoubtedly focus on greener synthetic routes to this compound and its derivatives. This involves the use of environmentally benign solvents, catalysts, and energy sources. mdpi.com

The synthesis of cyclopropanes, a key structural feature, is an area where green chemistry principles are being increasingly applied. thieme-connect.de This includes the use of alternative reaction media such as water or ionic liquids, and the development of biocatalytic or photocatalytic cyclopropanation methods. thieme-connect.de Similarly, the amidation step to form the cyclopropanecarboxamide (B1202528) could be optimized to use catalytic methods that avoid stoichiometric activating agents, thereby reducing waste.

For reactions involving this compound, green approaches could include the use of mechanochemistry (ball-milling) to reduce or eliminate the need for bulk solvents. The exploration of enzymatic transformations, for instance, using dehalogenases for selective debromination or other enzymes for asymmetric reactions, represents a frontier in the green chemistry of this compound.

Green Chemistry PrincipleApplication to this compoundPotential Benefits
Alternative SolventsSynthesis in water, supercritical CO₂, or bio-based solvents.Reduced environmental impact and improved safety.
Renewable FeedstocksDeriving the cyclopropane core from bio-renewable sources.Increased sustainability of the synthetic route.
CatalysisEmploying biocatalysts or recyclable heterogeneous catalysts.Higher efficiency, easier product purification, and reduced waste.
Energy EfficiencyUse of microwave or ultrasound irradiation to accelerate reactions.Shorter reaction times and lower energy consumption.
Atom EconomyDesigning synthetic pathways that maximize the incorporation of all starting materials into the final product.Minimized waste generation.

Exploration of New Reactivity Modes and Synthetic Pathways

The juxtaposition of an electrophilic bromoacetyl group and a strained cyclopropane ring suggests a wealth of unexplored reactivity. Future research will likely focus on harnessing this dual functionality to forge novel synthetic pathways.

The bromoacetyl group is a potent electrophile, susceptible to nucleophilic attack by a wide range of heteroatom and carbon nucleophiles. researchgate.net This reactivity can be exploited for the synthesis of diverse derivatives. More intriguingly, intramolecular reactions where a nucleophile, tethered to the cyclopropane ring, attacks the electrophilic center could provide access to novel bicyclic or spirocyclic structures. nih.gov

The cyclopropane ring itself can act as a nucleophile or be susceptible to ring-opening under various conditions. nih.govmarquette.edu Research into radical-mediated transformations could uncover new pathways where a radical generated at the α-carbon of the acetyl group interacts with the cyclopropane ring, leading to ring-opening or rearrangement products. The exploration of donor-acceptor cyclopropane chemistry, where the amide functionality acts as a donor and is paired with an external acceptor, could also lead to novel cycloaddition reactions. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, reproducibility, and scalability. nih.gov The synthesis of amides, a key bond in this compound, has been shown to be amenable to flow chemistry conditions. researchgate.netthieme-connect.deresearchgate.net Future work will likely involve the development of a continuous flow process for the synthesis of this compound, potentially integrating the cyclopropanation and amidation steps into a single, streamlined process.

Furthermore, this compound is an ideal candidate for use in automated synthesis platforms for the generation of compound libraries. nih.gov The reactive bromoacetyl handle allows for the rapid diversification of the molecule through reactions with a wide array of nucleophiles. Automated systems can be programmed to perform these reactions in a high-throughput manner, generating a large number of derivatives for biological screening. chemrxiv.org This approach could significantly accelerate the discovery of new drug candidates or functional materials based on the cyclopropanecarboxamide scaffold. The continued development of faster and more efficient automated synthesis platforms will be a key enabler in this area. chemistryworld.com

Q & A

Q. What are the optimized synthetic routes for N-(2-bromoacetyl)cyclopropanecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary routes are documented:
  • Route 1 : Bromoacetylation of cyclopropanecarboxamide intermediates using bromoacetyl bromide under anhydrous conditions (e.g., THF, 0–5°C). Yields (~80–90%) depend on stoichiometric control of bromoacetylating agents and inert atmosphere maintenance .
  • Route 2 : Substitution reactions on pre-functionalized cyclopropane scaffolds, such as coupling bromoacetyl groups to carboxamide precursors via Schotten-Baumann conditions. This method requires rigorous pH control (pH 8–9) to minimize hydrolysis of the bromoacetyl moiety .
    Critical parameters: Temperature, solvent polarity, and protecting group strategies (e.g., tert-butyloxycarbonyl for amine intermediates) significantly impact purity.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves cyclopropane ring geometry and bromoacetyl substitution patterns (e.g., bond angles and torsional strain) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., cyclopropane CH₂ at δ ~1.2–1.5 ppm; bromoacetyl CO at δ ~170 ppm). ²D NMR (COSY, HSQC) clarifies coupling in crowded spectra .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC-PDA : Quantifies purity (>95% threshold for biological assays) using reverse-phase C18 columns and UV detection at 210–230 nm .

Q. How does the bromoacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromoacetyl moiety acts as an electrophilic "warhead," enabling:
  • Thiol-specific alkylation : Reacts with cysteine residues in proteins under mild conditions (pH 7.4, 25°C), useful for probe conjugation .
  • Stability trade-offs : Susceptible to hydrolysis in aqueous media (t₁/₂ ~12–24 hours at pH 7). Stabilization requires lyophilization or storage in aprotic solvents (e.g., DMSO) at –20°C .

Advanced Research Questions

Q. What strategies mitigate conflicting bioactivity data for this compound derivatives in kinase inhibition studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., GSK-3β vs. IKK2 inhibition ) often arise from:
  • Assay variability : ATP concentration adjustments (e.g., 1–100 µM) to mimic physiological conditions.
  • Off-target effects : Use orthogonal assays (e.g., thermal shift, SPR) to validate binding specificity .
  • Structural analogs : Introduce steric hindrance (e.g., fluorophenoxy groups) to enhance selectivity, as demonstrated in c-Met kinase inhibitors .

Q. How can computational modeling predict the binding mode of this compound derivatives with target proteins?

  • Methodological Answer :
  • Docking studies (AutoDock Vina) : Parameterize the cyclopropane ring’s torsional constraints and bromoacetyl electrophilicity to simulate covalent docking .
  • MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100-ns trajectories, focusing on conserved hydrogen bonds (e.g., backbone amide interactions with kinase catalytic lysine) .
  • QSAR models : Correlate substituent electronegativity (Hammett σ constants) with inhibitory potency to guide synthetic prioritization .

Q. What experimental evidence supports or refutes the role of cyclopropane ring strain in enhancing target binding affinity?

  • Methodological Answer :
  • Comparative SAR : Analogues with non-strained rings (e.g., cyclohexane) show 3–5-fold lower activity, confirming strain-induced conformational pre-organization .
  • Crystallographic data : Cyclopropane rings in N-(thiazol-2-yl)cyclopropanecarboxamide adopt a puckered geometry, optimizing van der Waals contacts with hydrophobic kinase pockets .
  • Energetic profiling : DFT calculations (B3LYP/6-31G*) quantify ring strain (~27 kcal/mol) and its contribution to binding ΔG .

Q. How can researchers address discrepancies in stability profiles reported for this compound across different studies?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to stressors (heat, light, pH 3–9) and monitor degradation via LC-MS. Primary degradants include hydrolyzed (bromo → hydroxyacetyl) and dimerized products .
  • Kinetic analysis : Fit degradation data to first-order models to derive Arrhenius parameters (Eₐ ~15–20 kcal/mol), informing storage conditions .
  • Excipient screening : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) to extend shelf life in aqueous buffers .

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